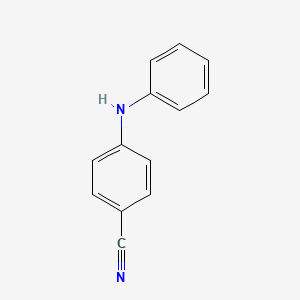

4-Phenylamino-benzonitrile

概览

描述

4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Phenylamino-benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Phenylamino-benzonitrile .Physical And Chemical Properties Analysis

4-Phenylamino-benzonitrile is a solid substance . It should be stored at 4°C and protected from light .科研应用

Dual Fluorescence Study

4-Phenylamino-benzonitrile and similar compounds have been studied for their dual fluorescence properties. For instance, 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, is a prototype for dual fluorescence, exhibiting an intramolecular charge-transfer (ICT) state and a locally excited state. Such molecules are critical in understanding the nature of low-lying singlet states and photochemical behaviors (Köhn & Hättig, 2004).

Electrolyte Additive in Batteries

4-Phenylamino-benzonitrile derivatives, like 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in high voltage lithium-ion batteries. These additives improve cyclic stability and capacity retention, contributing to the development of more efficient energy storage systems (Huang et al., 2014).

Photoinduced Intramolecular Charge Transfer

Another important area of application is in studying photoinduced intramolecular charge transfer (TICT) in molecules like N-aryl-substituted trans-4-aminostilbenes. The behavior of these molecules under various conditions provides insights into the molecular mechanisms of photochemical reactions and the formation of TICT states (Yang et al., 2004).

Intramolecular Charge Transfer with 4-(N-phenylamino)benzoic Acid

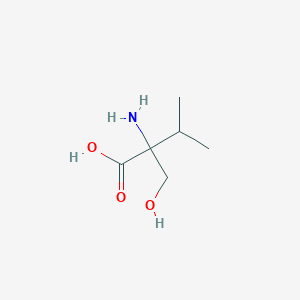

The compound 4-(N-phenylamino)benzoic acid, closely related to 4-Phenylamino-benzonitrile, demonstrates interesting fluorescence spectra in aprotic polar solvents. Research on such compounds helps understand the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is significant in developing fluorescence-based applications (Ma, Chen, & Jiang, 2003).

Time-Resolved X-Ray Diffraction Studies

Time-resolved X-ray diffraction studies of compounds like 4-(diisopropylamino)benzonitrile have shed light on the molecular structure of photoexcited states. These studies are crucial for understanding the molecular dynamics of photoexcited states in crystalline materials (Techert & Zachariasse, 2004).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

性质

IUPAC Name |

4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJDZWDNBFIGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433388 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylamino-benzonitrile | |

CAS RN |

36602-01-4 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

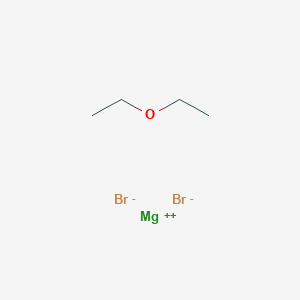

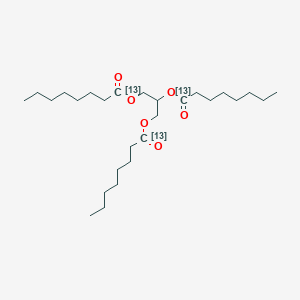

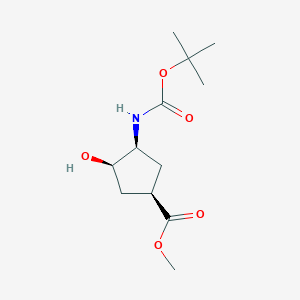

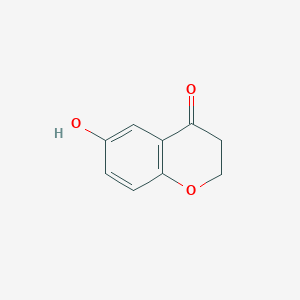

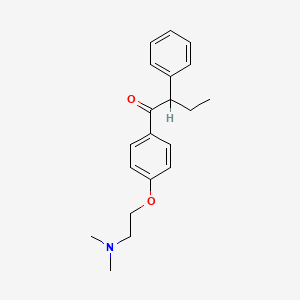

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)